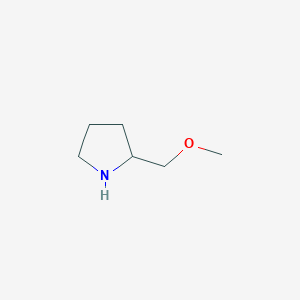
3,5-dichlorofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DFCA involves various chemical reactions. For instance, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been involved in one-pot sequential multicomponent reactions .Molecular Structure Analysis
The molecular structure of DFCA is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also contains two chlorine atoms and an aldehyde group.Chemical Reactions Analysis
DFCA participates in various chemical reactions due to its reactivity. It has been used in the synthesis of pyrrole-3-carbaldehydes through a proline-catalyzed direct Mannich reaction-cyclization sequence . It has also been involved in the oxidation reactions of 3-phenyl-2-propene compounds .Applications De Recherche Scientifique
Antibacterial Agents
Recent studies have highlighted the significance of furan derivatives in medicinal chemistry, particularly for their antibacterial properties . 3,5-Dichlorofuran-2-carbaldehyde can serve as a precursor in synthesizing novel furan compounds with potential antibacterial activity against both gram-positive and gram-negative bacteria.
Heterocyclic Compound Synthesis
This compound is an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse structures that are essential in pharmaceuticals and agrochemicals.
Material Science
In material science, furan derivatives like 3,5-dichlorofuran-2-carbaldehyde are used to develop new materials with potential applications in UV-absorbing products . These materials can be significant in creating protective coatings and specialized glass.
Environmental Science
The role of furan compounds in forming disinfection byproducts during water treatment processes has been studied, with implications for environmental safety and public health . 3,5-Dichlorofuran-2-carbaldehyde could be involved in research aimed at understanding and mitigating these effects.
Biotechnology
Furan derivatives are being explored for their role in biotechnological applications, particularly in the development of bio-based materials beyond traditional plastics and fuels . This compound could contribute to the synthesis of biodegradable materials or biofuels.
Industrial Applications
The compound is utilized in industrial settings as a processing aid and as an intermediate in the manufacturing of other substances . Its role in industrial chemistry underlines its versatility and importance.
Mécanisme D'action
The mechanism of action of DFCA in chemical reactions is complex and depends on the specific reaction. In the case of the Suzuki–Miyaura coupling, it involves a palladium-catalyzed reaction . In the synthesis of pyrrole-3-carbaldehydes, it involves a proline-catalyzed direct Mannich reaction-cyclization sequence .
Orientations Futures
The future directions for the study and application of DFCA are promising. Given its importance as an intermediate in the synthesis of various heterocyclic compounds, ongoing research is likely to focus on developing new synthetic methods and applications for this compound. Additionally, the exploration of its potential biological activities could be a promising direction for future research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dichlorofuran-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-furoic acid", "thionyl chloride", "phosphorus pentachloride", "acetic anhydride", "sodium hydroxide", "chlorine gas", "sodium bisulfite" ], "Reaction": [ "2-furoic acid is first converted to 2-furoyl chloride using thionyl chloride.", "2-furoyl chloride is then reacted with phosphorus pentachloride to form 3,5-dichlorofuran-2-carbonyl chloride.", "The carbonyl chloride is then treated with acetic anhydride and sodium hydroxide to form the corresponding acylated derivative.", "The acylated derivative is then chlorinated using chlorine gas to form 3,5-dichlorofuran-2-carbaldehyde.", "Finally, the product is purified by treatment with sodium bisulfite to remove any remaining impurities." ] } | |
Numéro CAS |
101079-68-9 |
Nom du produit |
3,5-dichlorofuran-2-carbaldehyde |
Formule moléculaire |
C5H2Cl2O2 |
Poids moléculaire |
165 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



